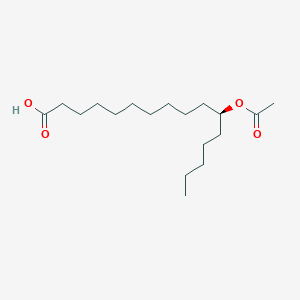
Hexadecanoic acid, 11-(acetyloxy)-, (S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is a stereoisomer of hexadecanoic acid with an acetoxy group at the 11th carbon position
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The compound can be synthesized through the esterification of hexadecanoic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Enzymatic Synthesis: Enzymatic methods can also be employed, where lipases are used to catalyze the acetylation of hexadecanoic acid. This method offers a more environmentally friendly approach compared to chemical synthesis.
Industrial Production Methods: Industrial production of (S)-11-acetyloxyhexadecanoic acid involves large-scale esterification reactions using industrial reactors. The process is optimized to achieve high yields and purity, with continuous monitoring of reaction parameters such as temperature, pressure, and catalyst concentration.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acetoxy group to a hydroxyl group, resulting in the formation of (S)-11-hydroxyhexadecanoic acid.
Substitution: Substitution reactions can occur at the acetoxy group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Hexadecanoic acid, 11-(carboxy)-, (S)-.
Reduction: (S)-11-hydroxyhexadecanoic acid.
Substitution: Various acetoxy-substituted derivatives.
Scientific Research Applications
Chemistry: (S)-11-acetyloxyhexadecanoic acid is used as a building block in organic synthesis, particularly in the preparation of complex molecules and natural products. Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, such as metabolic disorders and cardiovascular conditions. Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals.
Mechanism of Action
The mechanism by which (S)-11-acetyloxyhexadecanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological activities. The exact molecular targets and pathways are still under investigation, but research suggests that it may modulate lipid metabolism and inflammatory responses.
Comparison with Similar Compounds
Hexadecanoic acid, 11-(acetyloxy)-, (R)-: The R-enantiomer of the same compound.
Hexadecanoic acid: The parent compound without the acetoxy group.
Other acetylated fatty acids: Similar compounds with acetoxy groups at different positions on the fatty acid chain.
Uniqueness: (S)-11-acetyloxyhexadecanoic acid is unique due to its specific stereochemistry and the presence of the acetoxy group at the 11th carbon position. This structural feature influences its biological activity and chemical reactivity, making it distinct from other similar compounds.
Properties
CAS No. |
197853-44-4 |
|---|---|
Molecular Formula |
C18H34O4 |
Molecular Weight |
314.5 g/mol |
IUPAC Name |
(11S)-11-acetyloxyhexadecanoic acid |
InChI |
InChI=1S/C18H34O4/c1-3-4-10-13-17(22-16(2)19)14-11-8-6-5-7-9-12-15-18(20)21/h17H,3-15H2,1-2H3,(H,20,21)/t17-/m0/s1 |
InChI Key |
JVXXEOLUEGJPAC-KRWDZBQOSA-N |
Isomeric SMILES |
CCCCC[C@@H](CCCCCCCCCC(=O)O)OC(=O)C |
Canonical SMILES |
CCCCCC(CCCCCCCCCC(=O)O)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


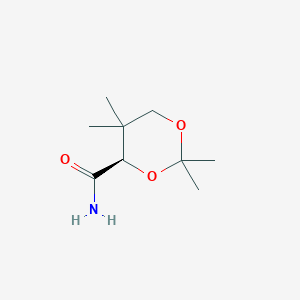
![3,4,5,8,9,9a-Hexahydro-7H-imidazo[4,5-g]indolizin-7-one](/img/structure/B15164510.png)
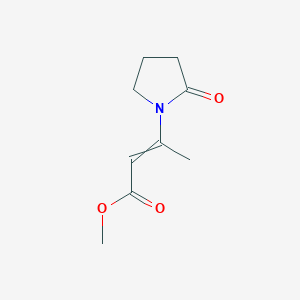

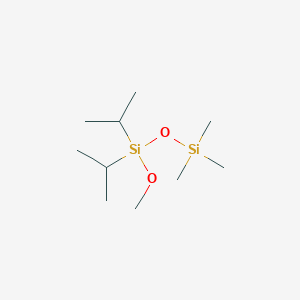
![4-dotetracontyl-2-[(E)-hydroxyiminomethyl]phenol](/img/structure/B15164539.png)
![3H-Benzo[c]quinolizin-3-one, 1,2,4,4a,5,6-hexahydro-](/img/structure/B15164549.png)
![1-[2,4-Bis(2-methylbutan-2-yl)phenoxy]butan-2-ol](/img/structure/B15164552.png)
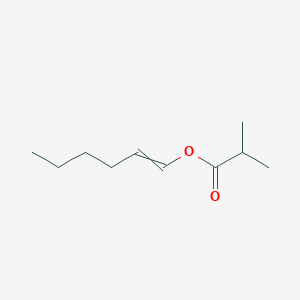
![N-{4-[Ethyl(methyl)amino]phenyl}-N-propan-2-ylglycine](/img/structure/B15164562.png)
![1,4,7,10-Tetraazabicyclo[5.5.2]tetradecane, 4,10-bis(phenylmethyl)-](/img/structure/B15164578.png)
![1,2-Dihydro-3H-pyrazolo[3,4-b]quinoxalin-3-one](/img/structure/B15164580.png)
![N-{2-[Bis(trimethylsilyl)amino]ethyl}-2-methylprop-2-enamide](/img/structure/B15164590.png)

